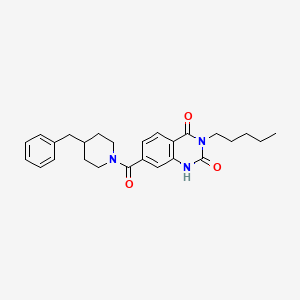

7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

A study on benzo[de]isoquinoline-1,3-dione derivatives, which share structural similarities with 7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione, demonstrated the synthesis of novel fluorophores. These compounds exhibit yellow-green fluorescence and include stabilizing fragments such as 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole, indicating potential applications in photostability and fluorescence-based technologies (Bojinov & Panova, 2007).

Tumor-Associated Carbonic Anhydrases Inhibition

Research on 3-hydroxyquinazoline-2,4-dione scaffolds, which are structurally related to the compound , highlighted their potential as potent inhibitors of tumor-associated human carbonic anhydrases IX and XII. These findings suggest a potential application in the development of anticancer therapies targeting these specific enzymes (Falsini et al., 2017).

Intramolecular Hydrogen Bonding and Tautomerism

A study on the structures of acylpyran-diones and acylpyridinediones, which are related to the core structure of 7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione, focused on intramolecular hydrogen bonding and tautomerism. This research provides insights into the chemical behavior and stability of such compounds, potentially informing their applications in materials science and molecular design (Hansen, Bolvig, & Kappe, 1995).

Insect Teratogenicity

Benz(g)isoquinoline-5,10-dione has been identified as a teratogen in insects, indicating the biological activity of structurally related quinazoline diones. This highlights the potential for studying the ecological and environmental impacts of such compounds (Ma et al., 1984).

Propiedades

IUPAC Name |

7-(4-benzylpiperidine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3/c1-2-3-7-14-29-25(31)22-11-10-21(18-23(22)27-26(29)32)24(30)28-15-12-20(13-16-28)17-19-8-5-4-6-9-19/h4-6,8-11,18,20H,2-3,7,12-17H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXJWALSAAJJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)

![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)

![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)